N-ethyl-5,6-dichlorobenzimidazole
Overview
Description
N-ethyl-5,6-dichlorobenzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles and are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring and an ethyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
N-ethyl-5,6-dichlorobenzimidazole primarily targets protein kinase CK2 . Protein kinases play important roles in key cellular processes, including the cell cycle, metabolism, and cell death . CK2 phosphorylates more than 300 protein substrates and thus remarkably increases the level of total protein phosphorylation in the cell . Elevated expression and activity levels of CK2 have been reported in many human pathologies, including cancer cells .
Mode of Action
This compound interacts with its targets as a typical ATP-competitive inhibitor . It inhibits CK2 and other classical eukaryotic protein kinases (e.g., PIM, DYRK, and PKD) with different selectivity and potency . The compound can affect the atypical kinase Rio1 in a nanomolar range .
Biochemical Pathways
The compound affects the biochemical pathways involving protein kinase CK2. By inhibiting CK2, it remarkably decreases the level of total protein phosphorylation in the cell . This can lead to changes in various cellular processes, both physiological, such as the cell cycle, and pathological ones, e.g., viral infection or cancer development .
Pharmacokinetics
The compound’s structure, which is similar to naturally occurring nucleotides, allows it to interact easily with the biopolymers of the living system .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of RNA synthesis and interference with DNA topoisomerase II . It can regulate responses to cytokines and block human immunodeficiency virus (HIV) through RNA modification . It also inhibits cyclin-dependent kinases (CDK) 7 and 9, promoting apoptosis in leukemia cells .
Action Environment
It’s worth noting that the compound is stored at a temperature of -20°c , suggesting that temperature could be a factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5,6-dichlorobenzimidazole typically involves the reaction of 5,6-dichlorobenzimidazole with ethylating agents. One common method is the alkylation of 5,6-dichlorobenzimidazole using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the N-ethyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting material, 5,6-dichlorobenzimidazole, is first synthesized through the cyclization of o-phenylenediamine with dichloroacetic acid, followed by the ethylation step as described above.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5,6-dichlorobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding this compound oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Reduced this compound derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N-ethyl-5,6-dichlorobenzimidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-ethyl-5,6-dichlorobenzimidazole can be compared with other similar compounds in the benzimidazole family, such as:
5,6-Dichlorobenzimidazole: Lacks the ethyl group, making it less lipophilic and potentially less bioavailable.
N-methyl-5,6-dichlorobenzimidazole: Similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and pharmacokinetic properties.
5,6-Dichlorobenzimidazole riboside: A nucleoside analog with different biological activities, including antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5,6-dichloro-1-ethylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c1-2-13-5-12-8-3-6(10)7(11)4-9(8)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVLFYQMEWXHQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=CC(=C(C=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600009 | |
Record name | 5,6-Dichloro-1-ethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6478-76-8 | |
Record name | 5,6-Dichloro-1-ethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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